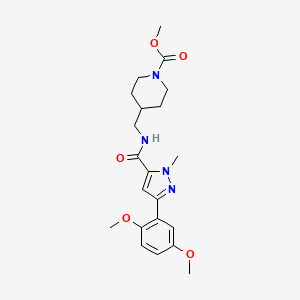

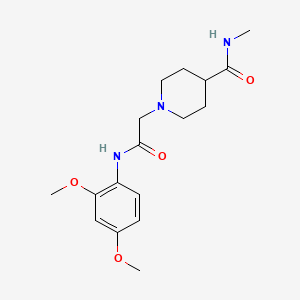

N-methyl-3-(prop-2-enamido)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-methyl-3-(prop-2-enamido)benzamide, also known as N-(2-propenyl)-N-methyl-3-aminobenzamide (NMN), is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. NMN is a derivative of nicotinamide, a form of vitamin B3, and has been found to have various biochemical and physiological effects.

Applications De Recherche Scientifique

Photocatalytic Degradation

- Photocatalytic degradation of propyzamide was studied using TiO2-loaded adsorbent supports, showing enhanced mineralization rates and reduced concentrations of toxic intermediates in the solution (Torimoto et al., 1996).

Supramolecular Gelators

- N-(thiazol-2-yl) benzamide derivatives were investigated as supramolecular gelators, with specific compounds displaying gelation behavior and forming stable gels in ethanol/water and methanol/water mixtures (Yadav & Ballabh, 2020).

Anticonvulsant Activity

- Research on enaminones derived from various benzamides explored their structural parameters necessary for anticonvulsant activity, revealing significant differences in activity based on their three-dimensional structures (Foster et al., 1999).

Neuroleptic Activity

- The synthesis of benzamides of N,N-disubstituted ethylenediamines as potential neuroleptics showed a correlation between structure and activity, with specific compounds being more active than linear benzamides (Iwanami et al., 1981).

Histone Deacetylase Inhibition

- N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) , an isotype-selective histone deacetylase inhibitor, showed significant antitumor activity and entered clinical trials as a potential anticancer drug (Zhou et al., 2008).

Antimicrobial Evaluation

- N-Benzimidazol-1-Yl-Methyl-Benzamide derivatives were synthesized and showed effective antimicrobial properties against various pathogens (Sethi et al., 2016).

Antiproliferative Activity

- A study on N-Alkyl-2-(substitutedbenzamido) benzamides and related compounds explored their potential as sigma-1 receptor agonists with anti-cancer activity, identifying compounds with potent cytotoxicity against cancer cell lines (Youssef et al., 2020).

Molecular Structure and Antioxidant Activity

- The molecular structure and antioxidant activity of a novel benzamide compound were analyzed using X-ray diffraction and DFT calculations, demonstrating its potential in antioxidant applications (Demir et al., 2015).

Methylation of C-H Bonds

- Research on the methylation of C-H bonds using benzamides and phenyltrimethylammonium salts as reagents was conducted, showing broad scope and high functional-group compatibility (Uemura et al., 2016).

Antimicrobial Agents

- The synthesis and evaluation of isoxazolyl benzoimidazolyl benzamides, acrylamides, and propionamides as antimicrobial agents demonstrated their effectiveness against various bacterial and fungal pathogens (Rajanarendar et al., 2008).

Synthesis and Characterization

- Studies on the synthesis and characterization of various benzamide derivatives also focused on their antioxidant and antibacterial activities, offering potential applications in diverse fields (Yakan et al., 2020).

Propriétés

IUPAC Name |

N-methyl-3-(prop-2-enoylamino)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-3-10(14)13-9-6-4-5-8(7-9)11(15)12-2/h3-7H,1H2,2H3,(H,12,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVEBKDGMUVZVKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC=C1)NC(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-3-(prop-2-enamido)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-imino-10-methyl-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B2417996.png)

![6-[[4-(4-chlorophenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2417998.png)

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2417999.png)

![2-[3-(Trifluoromethyl)isoxazol-5-yl]phenol](/img/structure/B2418005.png)

![2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2418010.png)